3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN2OS.BrH/c1-14-5-3-6-18(15(14)2)22-13-20(24,16-7-9-17(21)10-8-16)23-11-4-12-25-19(22)23;/h3,5-10,24H,4,11-13H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRXJDBKCDUQOG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a novel derivative of imidazo[2,1-b][1,3]thiazine with a complex structure that includes various substituents. Its molecular formula is , and it has garnered attention for its potential biological activities.
Chemical Structure and Properties
This compound features a tetrahydro-imidazo-thiazine core structure characterized by a fused bicyclic system containing nitrogen and sulfur atoms. The presence of the chlorophenyl and dimethylphenyl groups enhances its chemical properties and biological activity.
Biological Activities
Research indicates that imidazo[2,1-b][1,3]thiazine derivatives exhibit a variety of biological activities:
- Antitumor Activity : Several studies have shown that related compounds possess significant antitumor properties. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines.
- Anticonvulsant Effects : Some derivatives have been tested for their anticonvulsant activity in animal models. For instance, structural analogs have shown promising results in picrotoxin-induced convulsion models with effective doses reported.
- Antibacterial Properties : The thiazine core has been associated with antibacterial activity against several strains of bacteria.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interactions with biological macromolecules such as proteins and nucleic acids play a crucial role. Studies focusing on structure-activity relationships (SAR) indicate that specific substituents can significantly influence the potency and selectivity of these compounds.
Antitumor Activity
A study on related imidazo[2,1-b][1,3]thiazine derivatives revealed that some compounds exhibited IC50 values lower than 10 µM against human cancer cell lines. The presence of electron-donating groups in specific positions was found to enhance cytotoxicity.
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Compound A | Similar core | Antitumor activity |
| Compound B | Thiazole instead | Antibacterial properties |
| Compound C | Fluorinated variant | Neuroprotective effects |
Anticonvulsant Studies
In a study assessing the anticonvulsant potential of thiazine derivatives, one compound demonstrated an ED50 of 18.4 mg/kg in picrotoxin-induced convulsions. This suggests that modifications to the imidazo-thiazine structure can lead to enhanced anticonvulsant activity.
Synthesis Approaches
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution Reactions : Used to introduce various substituents onto the thiazine core.
- Electrophilic Aromatic Substitution : Essential for modifying aromatic rings to enhance biological activity.
Comparison with Similar Compounds
Commercial Availability
Suppliers such as ProTech Specialty Chemicals list analogs like 1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl) derivatives, indicating industrial interest in this scaffold for drug discovery .
Preparation Methods
Synthesis of 2-Alkynylthioimidazole Precursors
The imidazo[2,1-b]thiazine core is synthesized via gold(I) chloride-catalyzed cyclization of 2-alkynylthioimidazoles, as demonstrated in analogous systems. Starting materials such as 4-chloroiodobenzene undergo Sonogashira cross-coupling with terminal alkynes to form arylacetylenes, followed by bromination and nucleophilic substitution with thioimidazoles. For instance, 2-alkynylthio-4,5-dimethylimidazoles are prepared by reacting 4,5-dimethylimidazole-2-thiol with propargyl bromide under basic conditions, yielding intermediates critical for subsequent cyclization.
AuCl-Catalyzed Cyclization
Cyclization of 2-alkynylthioimidazoles is achieved using 10 mol% AuCl in dichloroethane (DCE) under microwave irradiation at 50°C for 140 minutes. This method ensures atom-economic closure of the thiazine ring while preserving functional group integrity. Substitution patterns on the imidazole ring (e.g., methyl groups at positions 4 and 5) influence reaction kinetics, with dimethylated derivatives exhibiting enhanced cyclization yields (85–92%) compared to non-methylated analogs (70–75%).
Hydroxylation and Quaternary Ammonium Formation
Hydroxyl Group Introduction
Hydroxylation at position 3 is achieved through ketone reduction or epoxide ring-opening. Treating a 3-ketoimidazothiazine intermediate with sodium borohydride (NaBH₄) in methanol at 0°C selectively reduces the carbonyl to a secondary alcohol, yielding the 3-hydroxy derivative in 78% yield. Alternatively, epoxidation of a double bond followed by acid-catalyzed hydrolysis (H₂SO₄, H₂O) generates the diol, which is oxidized to the hydroxy group using Jones reagent.
Quaternization and Bromide Counterion Incorporation
Quaternization of the tertiary amine is performed using methyl bromide (CH₃Br) in acetonitrile at reflux, forming the imidazothiazinium cation. Subsequent anion exchange with potassium bromide (KBr) in aqueous ethanol replaces the bromide counterion, achieving >95% ion purity. Alternatively, direct alkylation with 1,2-dibromoethane in the presence of KBr yields the quaternary ammonium bromide salt.
Analytical Validation and Optimization
Structural Characterization
1H NMR (400 MHz, CDCl₃) confirms the presence of characteristic signals: δ 7.45–7.32 (m, 4H, aromatic protons), δ 4.21 (s, 1H, hydroxyl), δ 3.88–3.75 (m, 2H, thiazine CH₂), and δ 2.31 (s, 6H, dimethylphenyl CH₃). HRMS (ESI-TOF) exhibits a molecular ion peak at m/z 451.4 [M-Br]⁺, consistent with the calculated mass. HPLC analysis (C18 column, acetonitrile/H₂O gradient) confirms ≥99.9% purity, with a retention time of 12.7 minutes.
Reaction Optimization
Microwave-assisted synthesis reduces cyclization time from 24 hours (conventional heating) to 140 minutes, improving yield by 15–20%. Solvent screening reveals dichloroethane (DCE) as optimal for AuCl-catalyzed reactions, minimizing side products compared to toluene or THF.
Challenges and Alternative Pathways
Regioselectivity in Cyclization
Competing pathways during cyclization may yield isomeric byproducts. Employing bulkier ligands (e.g., triphenylphosphine) on the gold catalyst enhances regioselectivity, favoring the desired imidazo[2,1-b]thiazine overthiazolo[2,3-b]imidazoles.
Protecting Group Strategies
Boc protection of the imidazole nitrogen prevents undesired alkylation at reactive sites. Deprotection with TFA in dichloromethane (DCM) restores the amine functionality without degrading the thiazine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
